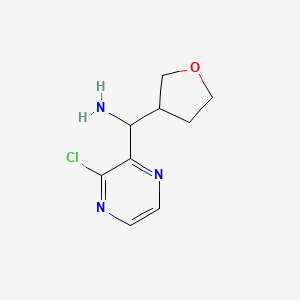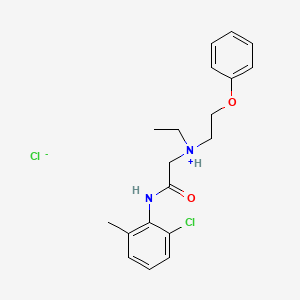
6'-Chloro-2-(ethyl(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride is a complex organic compound with a unique structure that includes a chloro-substituted aniline, an oxoethyl group, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of 2-methylaniline to produce 2-chloro-6-methylaniline. This intermediate is then reacted with ethyl oxalyl chloride to form the oxoethyl derivative. The final step involves the reaction of this intermediate with phenoxyethyl chloride under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
3-Methoxyphenylboronic acid: A boronic acid derivative used in organic synthesis.
Uniqueness
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.
Properties
CAS No. |
102489-57-6 |
|---|---|
Molecular Formula |
C19H24Cl2N2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethyl-(2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C19H23ClN2O2.ClH/c1-3-22(12-13-24-16-9-5-4-6-10-16)14-18(23)21-19-15(2)8-7-11-17(19)20;/h4-11H,3,12-14H2,1-2H3,(H,21,23);1H |
InChI Key |
UFYWFHCKNGPCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCOC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


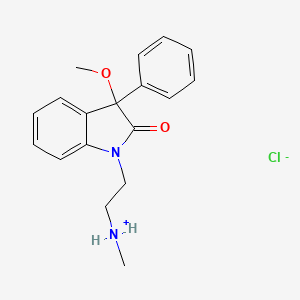

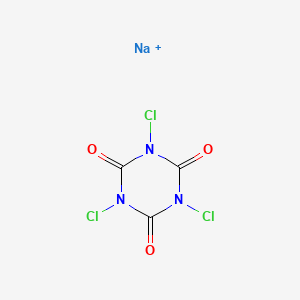
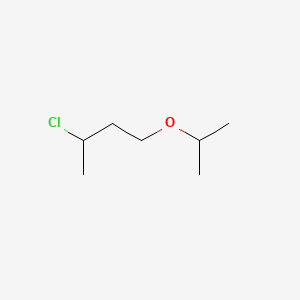
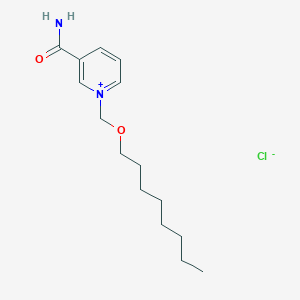
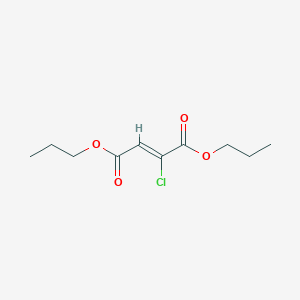
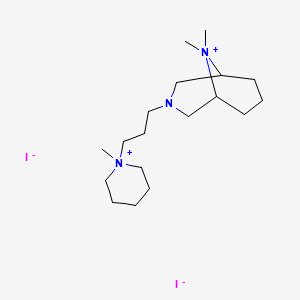
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)

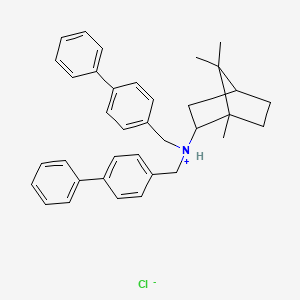
![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)
